molecular formula C11H15NO B6254132 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-77-3

6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6254132
CAS No.: 1188164-77-3
M. Wt: 177.2
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Description

6-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group attached to the nitrogen atom, and a dihydroindenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 6-methoxy-2,3-dihydro-1H-inden-1-one with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
  • 3-Methyl-1-indanone
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and methylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1188164-77-3

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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